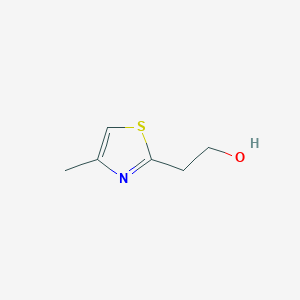

2-(4-Methylthiazol-2-yl)ethanol

Description

Overview of Thiazole (B1198619) Heterocycles in Organic and Medicinal Chemistry

Thiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing one sulfur and one nitrogen atom. wisdomlib.orgglobalresearchonline.net This structural motif is found in a wide array of natural products, most notably in thiamine (B1217682) (Vitamin B1), which is crucial for metabolic processes. neliti.comnih.govresearchgate.net The thiazole nucleus is also a key component in numerous synthetic drugs, demonstrating a broad spectrum of pharmacological activities. wjrr.orgglobalresearchonline.netnih.gov

The aromaticity of the thiazole ring, arising from the delocalization of π-electrons, contributes to its stability and influences its reactivity. numberanalytics.comwikipedia.org The presence of both a sulfur and a nitrogen atom imparts distinct chemical characteristics, including a degree of basicity at the nitrogen atom, although it is less basic than pyridine. numberanalytics.com The ring can undergo various reactions, such as electrophilic and nucleophilic substitutions, making it a versatile building block in organic synthesis. numberanalytics.com

In medicinal chemistry, thiazole derivatives have been investigated for a wide range of therapeutic applications. They have shown promise as antimicrobial, anti-inflammatory, anticancer, and antifungal agents. nih.govnumberanalytics.comwisdomlib.org The ability to modify the thiazole ring at different positions allows for the fine-tuning of a compound's biological activity, making it a privileged scaffold in drug discovery. nih.govglobalresearchonline.net

Specific Focus on 2,4-Disubstituted Thiazoles

Within the broad family of thiazole derivatives, 2,4-disubstituted thiazoles represent a significant and extensively studied subclass. In these compounds, substituents are attached to the carbon atoms at the 2nd and 4th positions of the thiazole ring. This substitution pattern is of particular interest because it allows for the introduction of diverse functional groups, which can profoundly influence the molecule's physical, chemical, and biological properties. acs.orgresearchgate.net

The synthesis of 2,4-disubstituted thiazoles can be achieved through various synthetic methodologies, with the Hantzsch thiazole synthesis being a classic and widely employed method. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net More contemporary methods continue to be developed to improve efficiency, yield, and substrate scope. acs.org

The strategic placement of different substituents at the C2 and C4 positions enables the exploration of structure-activity relationships (SAR) in drug design. For instance, the nature of the substituent at the C2 position can modulate the compound's interaction with biological targets, while the group at the C4 position can affect its solubility and pharmacokinetic profile. nih.gov This has led to the development of 2,4-disubstituted thiazole derivatives with potent and selective biological activities, including antifungal and anti-Candida properties. nih.gov

Structural Context of 2-(4-Methylthiazol-2-yl)ethanol within Thiazole Chemistry

The chemical compound this compound is a prime example of a 2,4-disubstituted thiazole. Its structure features a methyl group (-CH3) at the 4-position and a 2-hydroxyethyl group (-CH2CH2OH) at the 2-position of the thiazole ring. This specific arrangement of substituents places it firmly within the class of compounds that are of significant interest in synthetic and medicinal chemistry.

The presence of the 4-methyl group can influence the electronic environment of the thiazole ring, while the 2-(hydroxyethyl) substituent introduces a hydrophilic and reactive functional group. This hydroxyl group can participate in hydrogen bonding, which can affect the compound's solubility and its potential interactions with biological macromolecules.

Distinguishing Isomers and Their Chemical Significance

Isomerism plays a crucial role in the chemical and biological properties of thiazole derivatives. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the context of substituted thiazoles, positional isomerism is particularly important.

For instance, this compound has several positional isomers where the methyl and hydroxyethyl (B10761427) groups are attached to different positions on the thiazole ring. One such isomer is 2-(4-methyl-1,3-thiazol-5-yl)ethanol (also known as 4-Methyl-5-thiazoleethanol). solubilityofthings.comnih.govnist.gov In this isomer, the hydroxyethyl group is at the 5-position instead of the 2-position. This seemingly minor change in structure can lead to significant differences in physical properties, reactivity, and biological activity.

Another isomer is 2-(2-Methyl-1,3-thiazol-4-yl)ethanol , where the methyl group is at the 2-position and the hydroxyethyl group is at the 4-position. fishersci.at The distinct spatial arrangement of the substituents in each isomer results in a unique three-dimensional shape and electron distribution, which are critical determinants of how the molecule interacts with other molecules, including biological receptors and enzymes.

The chemical significance of these isomers lies in their differing reactivity and potential applications. For example, the accessibility of the nitrogen and sulfur heteroatoms for coordination with metal ions can be affected by the position of bulky substituents. researchgate.net Furthermore, the specific substitution pattern can influence the molecule's metabolic fate in a biological system. Therefore, the regioselective synthesis of a particular isomer is a key challenge and a critical aspect of developing new thiazole-based compounds for specific applications. rsc.org

Table 1: Comparison of this compound and its Isomers

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 1-(4-Methyl-thiazol-2-yl)-ethanol | 7586-99-4 chemsrc.com | C6H9NOS | Hydroxyethyl group at C2 is a secondary alcohol. |

| 2-(4-Methyl-1,3-thiazol-5-yl)ethanol | 137-00-8 nist.govchemsynthesis.com | C6H9NOS chemsynthesis.com | Hydroxyethyl group at C5. |

| 2-(2-Methyl-1,3-thiazol-4-yl)ethanol | Not specified | C6H9NOS | Methyl group at C2, hydroxyethyl group at C4. fishersci.at |

| 2-(4-Methyl-2,5-dihydro-1,3-thiazol-5-yl)ethanol | 84041-80-5 epa.gov | C6H11NOS epa.gov | Dihydrothiazole ring. |

This table provides a comparative overview of the specified compound and its related isomers, highlighting their distinct structural features.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5-4-9-6(7-5)2-3-8/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQBCUVCPHPWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 4 Methylthiazol 2 Yl Ethanol

Reactivity of the Thiazole (B1198619) Heterocycle

The thiazole ring in 2-(4-methylthiazol-2-yl)ethanol is an aromatic system containing both sulfur and nitrogen, which influences its reactivity. This section will cover substitution reactions and potential ring-opening reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiazole Ring

The electron density of the thiazole ring determines its susceptibility to electrophilic and nucleophilic attack. The calculated pi-electron density indicates that the C5 position is the most likely site for electrophilic substitution, while the C2-H bond is prone to deprotonation. wikipedia.org

Electrophilic Substitution: Thiazoles can undergo electrophilic substitution reactions, though they are generally less reactive than benzene. The presence of the electron-donating methyl group at the C4 position and the ethanol (B145695) side chain at the C2 position can influence the regioselectivity of these reactions. Depending on the reaction conditions, electrophilic attack may occur on the furan (B31954) ring or the acenaphthene (B1664957) fragment of related fused thiazole systems. researchgate.net

Nucleophilic Substitution: The thiazole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups or through the formation of an N-oxide. However, metalation at the C2 position can be achieved using strong bases like n-butyllithium, creating a nucleophilic center that can react with various electrophiles. slideshare.net

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-Opening: The thiazole ring can undergo ring-opening reactions under certain conditions. For instance, treatment with potassium permanganate (B83412) can lead to the opening of the ring. slideshare.net Additionally, the biological activation of the thiazole ring, potentially catalyzed by enzymes like cytochrome P450, can lead to the formation of reactive thioamides through ring opening. nih.gov The nature of substituents on the thiazole ring plays a crucial role in determining the pathway of this ring-opening process. nih.gov

Ring-Closing Metathesis: While ring-opening metathesis polymerization (ROMP) is a known process for cyclic olefins, its direct application to the thiazole ring itself is not a common transformation. nih.gov However, thiazoles can participate in cycloaddition reactions, which can be followed by a series of rearrangements and extrusions to form other heterocyclic systems like pyridines. wikipedia.org

Transformations Involving the Ethanol Side Chain

The ethanol side chain of this compound provides a site for a variety of functional group transformations, including oxidation, reduction, and derivatization through esterification and etherification.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the ethanol side chain can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uklibretexts.org

Partial Oxidation to Aldehydes: To obtain the corresponding aldehyde, 2-(4-methylthiazol-2-yl)acetaldehyde, a mild oxidizing agent and specific reaction conditions are necessary to prevent over-oxidation to the carboxylic acid. chemguide.co.uk Using an excess of the alcohol and distilling the aldehyde as it forms can favor the formation of the aldehyde. chemguide.co.uk Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this selective oxidation. libretexts.org

Full Oxidation to Carboxylic Acids: Stronger oxidizing agents and more vigorous conditions will lead to the formation of 2-(4-methylthiazol-2-yl)acetic acid. chemguide.co.uklibretexts.org Common reagents for this transformation include potassium permanganate (KMnO4), Jones reagent (CrO3 in H2SO4), or heating under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in acidic solution. libretexts.orglibretexts.org A two-step, one-pot procedure using NaOCl and TEMPO followed by NaClO2 has also been developed for the efficient oxidation of primary alcohols to carboxylic acids. nih.gov

Table 1: Oxidation Reactions of Primary Alcohols

| Product | Reagents and Conditions |

|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC); Dess‑Martin periodinane (DMP) libretexts.org |

| Carboxylic Acid | Potassium permanganate (KMnO4); Jones reagent (CrO3/H2SO4); Potassium dichromate (H2Cr2O7) and heat libretexts.org |

Reduction Reactions to Saturated Analogues

The ethanol side chain is already in a reduced state. Further reduction would typically involve the thiazole ring itself. The thiazole ring is generally resistant to hydrogenation, though some substituted thiazoles can undergo ring-opening and desulfurization with reagents like Raney nickel. slideshare.net

Esterification and Etherification for Further Functionalization

The hydroxyl group of the ethanol side chain can be readily converted into esters and ethers, allowing for the introduction of a wide range of functional groups.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst results in the formation of an ester. masterorganicchemistry.com This reaction, known as Fischer esterification when reacting with a carboxylic acid, is an equilibrium process. masterorganicchemistry.com Enzymatic esterification using lipases has also been explored as a method to produce various ester derivatives under mild conditions. medcraveonline.commedcraveonline.com

Etherification: Ethers can be synthesized from this compound, for example, through the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Conversion to Halogenated, Amino, or Other Functional Groups for Cross-Coupling

The hydroxyl group of this compound can be readily converted into other functional groups, enhancing its utility as a precursor for cross-coupling reactions. Standard organic transformations can be employed to replace the hydroxyl group with halogens, an amino group, or other functionalities.

For instance, treatment with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 2-(2-chloroethyl)-4-methylthiazole (B15363455) or 2-(2-bromoethyl)-4-methylthiazole. These halogenated derivatives are valuable substrates for a range of cross-coupling reactions. Similarly, the alcohol can be converted to a sulfonate ester, like a tosylate or mesylate, which are also excellent leaving groups in nucleophilic substitution and coupling reactions.

The synthesis of the amino derivative, 2-(4-Methylthiazol-2-yl)ethylamine, can be achieved through a variety of methods. A common approach involves a two-step sequence starting with the conversion of the alcohol to an azide (B81097), for example, by using diphenylphosphoryl azide (DPPA) or via a Mitsunobu reaction with hydrazoic acid, followed by reduction of the azide to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

These functionalized derivatives of this compound serve as key intermediates for introducing this thiazole moiety into more complex molecules through cross-coupling strategies.

Metal-Catalyzed Reactions and Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly its halogenated or boronic acid/ester forms, can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The thiazole ring itself, or the side chain, can be the site of cross-coupling reactions, depending on the functionality present.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. researchgate.net For a Suzuki reaction to occur on the thiazole ring of a this compound derivative, a halogen atom would typically need to be installed at the C5 position of the thiazole. This 5-halothiazole derivative could then be coupled with a variety of aryl or vinyl boronic acids or esters. Conversely, if the thiazole ring is converted into a boronic acid or ester, it can be coupled with various aryl or vinyl halides. Research has shown that Suzuki cross-coupling reactions can be successfully carried out with bromothiophene substrates, which are structurally similar to bromothiazoles, using a palladium(II)-precatalyst under both thermal and microwave conditions. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. youtube.com A halogenated derivative of this compound, such as 2-(2-bromoethyl)-4-methylthiazole, could potentially undergo a Heck-type reaction. More commonly, a halo-substituted thiazole ring, for example, a 5-bromothiazole (B1268178) derivative, can be coupled with various alkenes to introduce new substituents onto the heterocyclic core. The optimal temperature for Heck reactions is often around 120 °C. researchgate.net

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org Similar to the Suzuki and Heck reactions, a halogenated thiazole derivative of this compound would be a suitable substrate. This reaction allows for the introduction of an alkyne moiety onto the thiazole ring, which is a valuable functional group for further transformations. The Sonogashira reaction is generally more efficient at lower temperatures, typically not exceeding 80 °C, to prevent the polymerization of the alkyne. researchgate.net

Table 1: Overview of Cross-Coupling Reactions

| Coupling Reaction | Substrate 1 (from this compound) | Substrate 2 | Catalyst System | Key Bond Formed |

| Suzuki | Halogenated Thiazole or Thiazole Boronic Acid/Ester | Organoboron Compound or Organohalide | Pd catalyst | C-C |

| Heck | Halogenated Thiazole | Alkene | Pd catalyst, Base | C-C |

| Sonogashira | Halogenated Thiazole | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

Direct C-H activation and functionalization represent a more atom-economical approach to modifying the thiazole ring, as it avoids the pre-functionalization step of installing a halogen or boron group. This strategy involves the direct cleavage of a carbon-hydrogen bond and its subsequent replacement with a new functional group.

For the this compound scaffold, the C5-H bond on the thiazole ring is the most likely candidate for direct functionalization due to its electronic properties. Various transition metal catalysts, including palladium, rhodium, and iridium, have been developed for the C-H activation of heterocycles. These methods can be used to introduce aryl, alkyl, or other functional groups directly onto the thiazole ring. While specific examples for this compound are not abundant in the literature, the principles of C-H activation on thiazole rings are well-established and could likely be applied to this molecule.

Iron-catalyzed cross-coupling reactions are also emerging as a sustainable method for forming C-C bonds, offering a cost-effective and earth-abundant alternative to precious metal catalysts. nih.govsci-hub.se These reactions have shown promise in the coupling of aryl chlorides and tosylates with various organometallic reagents. nih.gov

Derivatization Strategies and Analogues of 2 4 Methylthiazol 2 Yl Ethanol

Design and Synthesis of Complex Thiazole (B1198619) Derivatives

The thiazole ring in 2-(4-methylthiazol-2-yl)ethanol is a key site for synthetic modifications, allowing for the creation of more complex heterocyclic systems. These modifications often involve reactions at the C2 and C5 positions of the thiazole ring, leading to the formation of hybrid molecules with potentially enhanced biological activities.

The synthesis of hybrid heterocyclic systems involves the fusion or linkage of the thiazole moiety with other heterocyclic rings, such as thiazolidinones, pyrazoles, and chromones. These hybrid structures are of significant interest in medicinal chemistry due to their potential to exhibit a broad spectrum of pharmacological activities.

Thiazolyl-Thiazolidinones: These compounds are typically synthesized by reacting a thiazole-containing intermediate with chloroacetic acid or a derivative. For instance, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives have been synthesized and evaluated for their antifungal properties. researchgate.net The synthesis often involves the cyclization of thioureas with ethyl bromoacetate (B1195939) in the presence of sodium acetate. jrespharm.com The resulting thiazolidinone ring can exist in different tautomeric forms, with the 2-imino form being a common outcome. jrespharm.com The reaction of 2-amino-thiazole derivatives with isatins can also lead to the formation of spiro-thiazolidinone compounds. nih.gov

Thiazolyl-Pyrazoles: The synthesis of thiazolyl-pyrazoles can be achieved through various routes. One common method involves the reaction of a thiazolyl-chalcone intermediate with hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction leads to the formation of a dihydropyrazole ring attached to the thiazole nucleus. researchgate.net Another approach involves the reaction of a thiazole-containing hydrazine with a β-dicarbonyl compound. farmaciajournal.comresearchgate.net These hybrid molecules have been investigated for their potential antimicrobial and other biological activities. researchgate.netfarmaciajournal.comresearchgate.net

Thiazolyl-Chromones: Thiazolyl-chromone hybrids can be synthesized through multi-component reactions. For example, a one-pot, four-component reaction involving 3-amino-9-ethylcarbazole, substituted isothiocyanates, ethyl bromoacetate, and 6-methyl-3-formylchromone can yield carbazole-thiazolidinone-chromone hybrids. nih.gov These complex molecules can be further modified, for instance, by reacting with hydrazine hydrate to form carbazole-thiazolidinone-pyrazole hybrids. nih.gov

The following table provides examples of synthesized hybrid heterocyclic systems incorporating a thiazole moiety.

| Hybrid System | Starting Materials | Key Reaction | Reference |

| Thiazolyl-Thiazolidinones | 2-Imino-3-(4-arylthiazol-2-yl)-thioureas, Chloroacetyl chloride | Cyclization | researchgate.net |

| Thiazolyl-Pyrazoles | Thiazolyl-chalcones, Hydrazine hydrate | Cyclocondensation | researchgate.net |

| Thiazolyl-Chromones | 3-Formylchromones, Amines, Dialkylphosphites | One-pot reaction | researchgate.net |

| Carbazolyl-Thiazolidinone-Chromones | 3-Amino-9-ethylcarbazole, Isothiocyanates, Ethyl bromoacetate, 6-Methyl-3-formylchromone | One-pot four-component reaction | nih.gov |

The amino group of 2-aminothiazole (B372263) derivatives serves as a versatile handle for the synthesis of Schiff bases and hydrazones. These reactions are typically straightforward and provide a rapid means to generate a diverse library of compounds.

Schiff Bases: Schiff bases, or imines, are formed by the condensation reaction of a primary amine with an aldehyde or ketone. ekb.eg In the context of thiazole derivatives, 2-aminothiazoles can be reacted with various aromatic or heterocyclic aldehydes to yield the corresponding Schiff bases. ekb.egnih.govniscpr.res.in These reactions are often carried out in solvents like ethanol (B145695) or acetic acid, sometimes with catalytic amounts of acid. ekb.egnih.gov The resulting Schiff bases have been investigated for a wide range of biological activities, including antimicrobial properties. nih.gov

Hydrazone Derivatives: Hydrazones are synthesized by the reaction of a hydrazide with an aldehyde or ketone. For thiazole derivatives, a key intermediate is often a thiazole-5-carbohydrazide, which can be prepared from the corresponding ethyl ester by reaction with hydrazine hydrate. nih.gov This carbohydrazide (B1668358) is then condensed with various substituted benzaldehydes to afford a series of acyl-hydrazones. nih.govmdpi.com These hydrazone derivatives have shown promise as antimicrobial and antioxidant agents. nih.gov

The table below summarizes the synthesis of Schiff bases and hydrazone derivatives from thiazole precursors.

| Derivative Type | Starting Materials | Key Reaction | Reference |

| Schiff Base | 2-Aminothiazole derivative, Aldehyde/Ketone | Condensation | ekb.egnih.govniscpr.res.in |

| Hydrazone | Thiazole-carbohydrazide, Aldehyde/Ketone | Condensation | nih.govmdpi.comresearchgate.neturfu.ru |

The reactivity of the amino group on the thiazole ring also allows for its incorporation into thiourea (B124793) and other sulfur-containing functionalities. These modifications can significantly influence the electronic properties and biological activity of the resulting molecules.

Thiourea Derivatives: Thiazolyl-thiourea derivatives can be synthesized by reacting a 2-aminothiazole with an isothiocyanate. nih.govrsc.org This reaction is a nucleophilic addition of the amino group to the carbon atom of the isothiocyanate. For example, 2-amino-4-arylthiazoles can be reacted with glycosyl isothiocyanates to produce glucose-conjugated thioureas. nih.govrsc.org These compounds have been explored for their antimicrobial activities. nih.govrsc.org

Other Sulfur-Containing Structures: The thiazole nucleus can be incorporated into other sulfur-containing heterocyclic systems. For example, reaction of a thiazole-carbohydrazide with an isothiocyanate followed by cyclization can lead to the formation of thiazolyl-triazole-thiones. farmaciajournal.com Furthermore, the inherent sulfur atom in the thiazole ring is a key feature, and its presence is often associated with the biological activity of these compounds. frontiersin.org

The following table details the synthesis of thiourea and other sulfur-containing derivatives of thiazoles.

| Derivative Type | Starting Materials | Key Reaction | Reference |

| Thiourea | 2-Aminothiazole, Isothiocyanate | Nucleophilic Addition | nih.govrsc.org |

| Thiazolyl-triazole-thione | Thiazole-carbohydrazide, Isothiocyanate | Addition and Cyclization | farmaciajournal.com |

Functionalization at the Ethanol Moiety for Bioconjugation or Material Assembly

While derivatization of the thiazole ring is common, the ethanol moiety of this compound offers a distinct site for functionalization. The primary hydroxyl group can be modified to introduce reactive handles for bioconjugation or for the assembly of larger molecular architectures.

The hydroxyl group can be converted into a more reactive leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can be oxidized to an aldehyde or a carboxylic acid, providing a functional group for condensation reactions, such as the formation of esters, amides, or imines. These modifications would allow for the covalent attachment of the thiazole derivative to biomolecules like proteins or nucleic acids, or for its incorporation into polymers or other materials. For instance, the attachment of a thiazole-containing molecule to a solid support is a key step in solid-phase synthesis, a technique used in combinatorial chemistry.

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. jetir.org The structural features of this compound and its derivatives make them well-suited for combinatorial approaches.

A common strategy involves the use of a "scaffold" or "template" molecule that is systematically decorated with a variety of building blocks. For example, a thiazole derivative with a reactive functional group, such as an amine or a carboxylic acid, can serve as the scaffold. This scaffold can then be reacted with a library of different reagents, such as aldehydes, carboxylic acids, or isocyanates, to generate a large and diverse library of final products. core.ac.uk

For instance, a thiazole-based scaffold could be used in a multi-component reaction, where several starting materials are combined in a single step to generate a complex product. jetir.org Solid-phase synthesis is another powerful technique where the thiazole scaffold is attached to a solid support, allowing for easy purification after each reaction step. This approach is particularly useful for the synthesis of peptide or oligonucleotide libraries containing a thiazole moiety. The development of efficient and scalable synthetic methods is crucial for the successful application of combinatorial chemistry in the discovery of new bioactive thiazole derivatives. chemrxiv.org

Computational and Theoretical Investigations of 2 4 Methylthiazol 2 Yl Ethanol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the molecular geometry, electronic properties, and reactivity of chemical compounds. aps.orgarxiv.org For thiazole (B1198619) derivatives, methods like DFT with functionals such as B3LYP and HSEH1PBE, combined with basis sets like 6-311++G(d,p), have been successfully employed to study their properties. doi.orgresearchgate.net

A comparative theoretical study on 4-Methyl-5-thiazoleethanol utilized DFT calculations with B3LYP-GD3 and HSEH1BPE functionals and the 6-311++G(d,p) basis set to determine its optimized molecular structure. researchgate.net The calculations provide precise predictions of bond lengths and angles, which are in good agreement with experimental data for similar structures. researchgate.net For example, the C=N double bond and C-N single bond lengths in the thiazole ring were calculated to be approximately 1.29 Å and 1.38 Å, respectively. doi.org The results from these calculations indicate that the molecule adopts a planar structure for the thiazole ring. researchgate.net

| Parameter | B3LYP-GD3/6-311++G(d,p) | HSEH1BPE/6-311++G(d,p) |

|---|---|---|

| C1-S4 | 1.776 | 1.765 |

| S4-C3 | 1.737 | 1.729 |

| C1-N6 | 1.303 | 1.296 |

| N6-C2 | 1.386 | 1.378 |

| C2-C3 | 1.379 | 1.375 |

| C1-S4-C3 | 89.378 | 89.499 |

| S4-C3-C2 | 114.928 | 114.998 |

| C3-C2-N6 | 114.887 | 114.738 |

| C2-N6-C1 | 111.850 | 111.983 |

| N6-C1-S4 | 108.958 | 108.782 |

The aromaticity of the thiazole ring is a key feature influencing its stability and reactivity. Computational studies confirm the planarity of the thiazole ring in derivatives like 4-Methyl-5-thiazoleethanol, a hallmark of aromatic systems. researchgate.net The calculated dihedral angles within the ring are close to 0° or 180°, indicating that the atoms lie in the same plane. researchgate.net This planarity facilitates the delocalization of π-electrons across the ring system.

Tautomerism is another important aspect, particularly for thiazole derivatives bearing amino or hydroxyl groups. While 2-(4-Methylthiazol-2-yl)ethanol itself does not have common tautomeric forms, related compounds do. For example, studies on (E)-3-(2-(4-methylthiazol-2-yl)hydrazineylidene)chromane-2,4-dione show the existence of different tautomeric forms, which can be investigated using computational methods to determine their relative stabilities. mdpi.com Such calculations are crucial for understanding which tautomer is likely to be present under specific conditions, which in turn affects the molecule's chemical and biological interactions.

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. The most common synthesis for the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.net Theoretical calculations can model this [3+2] condensation reaction to clarify the regioselectivity. researchgate.net For instance, when using unsymmetrical reactants, computations can predict which regioisomer will be the major product by analyzing the transition states and the electrophilicity of the reacting carbons. researchgate.net

Another synthetic route for 4-Methyl-5-thiazoleethanol involves the condensation of thioformamide (B92385) with 3-chloro-3-acetylpropanol. chemicalbook.comscentree.co Quantum chemical calculations could be applied to model this multi-step process, including the formation of intermediates and the final cyclization, to understand the energy profile of the reaction and optimize reaction conditions.

Molecular Dynamics Simulations and Conformational Analysis of Derivatives

Molecular dynamics (MD) simulations and conformational analysis are used to explore the dynamic behavior and preferred three-dimensional structures of molecules. nih.gov For derivatives of this compound, these methods can reveal how the flexible ethanol (B145695) side chain or other substituents orient themselves relative to the rigid thiazole ring.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are pivotal in drug discovery for predicting the activity of new, unsynthesized molecules. For thiazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting targets like cyclin-dependent kinases. nih.gov

Cheminformatics tools are often used in conjunction with QSAR. These tools can calculate a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties, which are then used as variables in the QSAR models. dergipark.org.tr For instance, studies on thiazole derivatives have investigated their potential as DNA gyrase inhibitors using in silico methods like molecular docking and the calculation of pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). dergipark.org.tr Such studies often use computed parameters like HOMO-LUMO energy gaps and molecular electrostatic potential maps to rationalize the observed activities. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis, Mass Spectrometry)

Theoretical calculations are highly effective at predicting spectroscopic data, which serves as a powerful method for structure verification.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. doi.org These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. doi.orgresearchgate.net For 4-Methyl-5-thiazoleethanol, a detailed assignment of vibrational modes, such as ν(OH), ν(CH), and ring stretching modes, has been performed using Potential Energy Distribution (PED) analysis. researchgate.net

| Assignment (PED %) | Experimental FT-IR | Scaled B3LYP-GD3 | Scaled HSEH1BPE |

|---|---|---|---|

| ν(OH) 100% | 3402.17 | 3681.02 | 3732.89 |

| ν(CH) 100% (ring) | 3076.46 | 3082.42 | 3109.27 |

| ν(CH) 89% (alkyl) | 2922.16 | 2913.53 | 2935.61 |

| ν(CC) 54% (ring) | 1541.12 | 1523.16 | 1547.26 |

| ν(OC) 68% + ν(CC) 16% | - | 1009.63 | 1012.15 |

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical calculations for 2-ethoxythiazole (B101290) have shown good correlation with experimental NMR data. doi.org Similar calculations for 4-Methyl-5-thiazoleethanol would predict the chemical shifts for the methyl, ethyl, and thiazole ring protons and carbons, aiding in the complete assignment of its NMR spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption maxima (λ_max) in UV-Vis spectra. doi.org Studies on 2-ethoxythiazole have used TD-DFT to calculate λ_max values in different solvents, demonstrating the method's ability to predict solvatochromic shifts. doi.org For 4-Methyl-5-thiazoleethanol, TD-DFT calculations can predict the electronic transitions responsible for its UV absorption profile. researchgate.net

Applications in Advanced Organic Synthesis and Material Science

Role as a Synthetic Building Block or Precursor for Complex Molecules

2-(4-Methylthiazol-2-yl)ethanol is a valuable precursor in the synthesis of a variety of more complex molecules. The thiazole (B1198619) ring is a key structural motif found in numerous biologically active compounds and pharmaceuticals. researchgate.netfabad.org.trresearchgate.netneliti.com The presence of the hydroxyl group in this compound provides a convenient handle for further chemical modifications, making it an important starting material for creating new derivatives.

The thiazole core is a fundamental component of many pharmacologically significant molecules, including certain antibiotics, anticancer agents, and anti-inflammatory drugs. researchgate.netfabad.org.trneliti.comnih.gov For instance, thiazole derivatives have been investigated for their potential as kinase inhibitors and antiproliferative agents. nih.gov The ability to introduce the 4-methylthiazol-2-yl moiety into larger molecular frameworks via reactions at the ethanol (B145695) side chain is a key aspect of its utility.

Synthetic strategies often involve the transformation of the hydroxyl group into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. This allows for the coupling of the thiazole unit with other molecular fragments to build intricate chemical architectures. Moreover, the thiazole ring itself can undergo various reactions, such as electrophilic substitution at the C5 position, further expanding its synthetic potential. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Thiazole Derivatives

| Compound Class | Synthetic Application | Reference |

| Thiazole-based stilbene (B7821643) analogs | DNA topoisomerase IB inhibitors | nih.gov |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives | Anticancer agents | nih.gov |

| 4-(Benzo[d]thiazol-2-yl) phenols | Acetylcholinesterase inhibitors | nih.gov |

| Thiazolo[5,4-d]thiazoles | Semiconductors for plastic electronics | rsc.org |

| Imidazolyl thiazole derivatives | Antibacterial agents | fabad.org.tr |

Development of Ligands for Catalysis or Coordination Chemistry

The thiazole moiety, with its nitrogen and sulfur heteroatoms, possesses excellent coordination properties, making this compound and its derivatives attractive candidates for the development of ligands in catalysis and coordination chemistry. nih.govacs.orgunifi.itresearchgate.net The nitrogen atom of the thiazole ring can act as a Lewis base, donating its lone pair of electrons to a metal center, while the sulfur atom can also participate in coordination, leading to chelation. researchgate.net

Thiazole-based ligands have been successfully employed in a range of catalytic transformations. For example, new thiazole-based chiral N,P-ligands have been synthesized and utilized in iridium-catalyzed asymmetric hydrogenation of olefins. nih.gov Additionally, thiazole complexes of iron, palladium, and copper have demonstrated catalytic activity in the synthesis of pyrazole-4-carbonitrile derivatives. acs.orgnih.gov The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the thiazole ring allows for the optimization of catalyst performance.

The coordination chemistry of thiazole-based ligands has been explored with various transition metals, leading to the formation of complexes with diverse geometries and supramolecular architectures. unifi.itresearchgate.net These complexes can exhibit interesting photophysical and electrochemical properties, with potential applications in areas such as sensing and materials science.

Polymer Chemistry and Material Science Applications

The functional group versatility of this compound makes it a useful monomer or functionalizing agent in polymer chemistry. The hydroxyl group can be readily converted to other functionalities suitable for polymerization or post-polymerization modification.

One common approach is to introduce a polymerizable group, such as a methacrylate (B99206), onto the ethanol side chain. For instance, the monomer 2-(((2-(4-methylthiazol-5-yl)ethoxy)carbonyl)oxy)ethyl methacrylate has been synthesized and polymerized. nih.gov This allows for the incorporation of the thiazole unit into the polymer backbone.

Furthermore, the principles of "click chemistry" can be applied to functionalize polymers with thiazole moieties. nih.govnih.gov For example, a polymer bearing azide (B81097) groups can be reacted with an alkyne-functionalized thiazole derivative via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the thiazole unit to the polymer chain. nih.gov This method offers a highly efficient and chemoselective way to create functional polymers with tailored properties.

The resulting thiazole-containing polymers can exhibit unique properties, such as antibacterial activity or specific binding capabilities, making them suitable for applications in biomaterials, coatings, and sensors. nih.gov The thiazole ring can also contribute to the thermal stability and electronic properties of the polymer.

Utility in Supramolecular Chemistry and Self-Assembly

The ability of the thiazole ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound and its derivatives valuable components in supramolecular chemistry and self-assembly. unifi.itresearchgate.net These interactions can drive the spontaneous organization of molecules into well-defined, higher-order structures.

For instance, the hydrogen bonding capabilities of the hydroxyl group, in conjunction with the aromatic thiazole ring, can lead to the formation of extended networks in the solid state. unifi.itresearchgate.net By designing molecules with complementary recognition sites, it is possible to program the self-assembly process to create specific supramolecular architectures, such as sheets, tubes, or cages.

The self-assembly of thiazole-containing molecules can be influenced by factors such as solvent, temperature, and the presence of metal ions. The resulting supramolecular structures can have applications in areas like drug delivery, molecular recognition, and the development of "smart" materials that respond to external stimuli.

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

High-resolution spectroscopy is fundamental to the unambiguous determination of the chemical structure of newly synthesized derivatives of 2-(4-Methylthiazol-2-yl)ethanol. These methods provide detailed information about the connectivity of atoms and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary data on the types and numbers of protons and carbons, advanced techniques offer deeper insights into molecular architecture. nih.govwikipedia.org

2D NMR Spectroscopy: For complex derivatives of this compound, 2D NMR experiments are crucial for establishing definitive atomic connectivity. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. mdpi.comnih.govst-andrews.ac.uk

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons and helping to piece together fragments of the molecule, such as the ethanol (B145695) side chain.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. st-andrews.ac.uk

A combined experimental and theoretical approach to NMR studies has proven beneficial for the structural elucidation of complex thiazole-containing systems, where theoretical calculations can support experimental chemical shift assignments. nih.gov

Solid-State NMR (ssNMR): While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR is a powerful tool for characterizing compounds in their solid form. This is particularly relevant for studying crystalline derivatives, polymorphs, or compounds with low solubility. It can provide information on the molecular conformation and packing in the crystal lattice, which can be influenced by intermolecular interactions like hydrogen bonding. mdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Thiazole-H5 | ~6.95 (s) | ~113.0 | H5 → C2, C4, C4-CH₃ |

| Thiazole-C2 | - | ~168.0 | Hα → C2; H5 → C2 |

| Thiazole-C4 | - | ~150.0 | H5 → C4; H4-CH₃ → C4 |

| C4-CH₃ | ~2.40 (s) | ~17.0 | H4-CH₃ → C4, C5 |

| CH₂ (α to ring) | ~3.10 (t) | ~35.0 | Hα → C2, Cβ |

| CH₂ (β to ring) | ~3.90 (t) | ~60.0 | Hβ → Cα, OH |

| OH | Variable | - | Hβ → OH |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. nih.govnih.gov This technique, often coupled with electrospray ionization (ESI) or electron ionization (EI), is indispensable for confirming the identity of a target compound and its derivatives. kobv.de

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. nih.govmassbank.eu

For thiazole (B1198619) derivatives, common fragmentation pathways include:

Cleavage of the bond between the thiazole ring and the side chain. For this compound, this would likely involve the loss of the hydroxyethyl (B10761427) group.

Ring cleavage of the thiazole nucleus itself. nih.gov

Rearrangement reactions, such as hydrogen migrations, prior to fragmentation. nih.gov

For example, the electron impact fragmentation of 2-substituted-4-arylthiazoles has been shown to involve the 1,2-cleavage of the thiazole ring. nih.gov Similarly, studies on related heterocyclic systems using ESI-HRMS have detailed complex fragmentation pathways involving heterolytic cleavages and hydrogen migrations. nih.gov

Table 2: Expected HRMS Data and Key Fragments for this compound

| Species | Formula | Calculated m/z | Key Fragment Ions | Fragmentation Pathway |

| [M+H]⁺ | C₆H₁₀NOS⁺ | 144.0478 | 126.0372 | Loss of H₂O |

| 114.0372 | Loss of CH₂O (from hydroxyethyl sidechain) | |||

| 98.0423 | Thiazole ring fragment [C₄H₄NS]⁺ |

Chromatographic Methods for Purity Assessment and Separation in Complex Mixtures (HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds. nih.gov For derivatives of this compound, reversed-phase HPLC using a C18 column is a common approach. nih.gov The method can be optimized by adjusting the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water) and flow rate to achieve optimal separation. nih.gov Coupling HPLC with a UV detector allows for quantification, while coupling to a mass spectrometer (LC-MS) provides structural information on the separated components, making it a powerful tool for impurity profiling. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS is an excellent method for separation and identification. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. GC-MS is particularly effective for detecting and quantifying volatile impurities. shimadzu.com The purity of ethanol, a potential reagent or solvent in synthesis, is often checked by GC to quantify impurities like methanol (B129727) and acetaldehyde. shimadzu.com

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. nih.govmdpi.com

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can:

Unambiguously confirm the molecular structure and stereochemistry. acs.org

Provide insights into the molecule's preferred conformation in the solid state. researchgate.net

Reveal intermolecular interactions, such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking (involving the thiazole rings), which dictate the crystal packing. mdpi.com

This information is invaluable for understanding structure-property relationships and for computational modeling studies. The crystal structure of numerous thiazole and related heterocyclic derivatives has been successfully determined using this technique, often revealing nearly planar ring systems and specific intermolecular bonding patterns that stabilize the crystal lattice. nih.govresearchgate.netmdpi.com

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of reactions that form or consume this compound is crucial for process optimization. In-situ spectroscopic monitoring allows for real-time tracking of the concentrations of reactants, intermediates, and products.

Techniques such as FTIR (Fourier-Transform Infrared) or NMR spectroscopy can be employed to monitor reaction progress. mdpi.com For instance, the disappearance of a reactant's characteristic peak (e.g., the C=O stretch of a carboxylic acid in an esterification reaction) and the appearance of a product's peak can be tracked over time. researchgate.net This data allows for the determination of reaction rates, the identification of reaction intermediates, and the elucidation of the reaction mechanism.

Kinetic studies on the esterification of related acids have been performed by taking samples at intervals and analyzing them to determine the concentration of reactants and products, from which a kinetic model can be derived. researchgate.net Similar principles can be applied to reactions involving the hydroxyl group of this compound.

Mechanistic Studies of Biochemical Interactions and Chemical Biology Pre Clinical Focus

Investigation of Enzyme-Ligand Binding Mechanisms

The interaction between a small molecule and a biological target, typically a protein enzyme, is the foundational event for its pharmacological effect. For compounds containing the 2-(4-methylthiazol-2-yl) moiety, molecular docking and enzyme inhibition assays are pivotal in characterizing these interactions.

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. niscair.res.in These studies have been applied to various thiazole (B1198619) derivatives to understand their binding modes. For instance, investigations into the anti-inflammatory potential of 5-methylthiazole-thiazolidinone conjugates identified cyclooxygenase-1 (COX-1) as a primary molecular target. mdpi.com Docking studies revealed that the nitrogen atom of the thiazole moiety in the most active compound forms a crucial hydrogen bond with the Arg120 residue in the COX-1 active site, mimicking the interaction of the co-crystallized ligand, ibuprofen. mdpi.com This interaction, along with hydrophobic interactions with other residues, is key to its inhibitory activity. mdpi.com

In another study, 2-amino thiazole derivatives were evaluated as inhibitors of carbonic anhydrase (CA) and cholinesterase enzymes. nih.gov Molecular docking analysis of these derivatives against human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) revealed significant binding affinities. The thiazole ring often participates in key interactions within the enzyme's active site, contributing to the inhibitory potency of the compounds. nih.gov

Table 1: Molecular Docking and Enzyme Inhibition Data for Thiazole Derivatives

| Compound Class | Target Enzyme | Key Finding | Binding Energy (kcal/mol) / Kᵢ (µM) | Reference |

|---|---|---|---|---|

| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1 | Hydrogen bond formation between thiazole nitrogen and Arg120. | Not specified | mdpi.com |

| 2-Amino-4-(4-chlorophenyl)thiazole | hCA I | Potent inhibition observed in vitro. | Kᵢ: 0.008 ± 0.001 | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | hCA II | Effective inhibition demonstrated. | Kᵢ: 0.124 ± 0.017 | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | Significant inhibitory activity. | Kᵢ: 0.129 ± 0.030 | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | BChE | Strongest inhibition in the cholinesterase series. | Kᵢ: 0.083 ± 0.041 | nih.gov |

| 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | AChE | Highest estimated binding affinity in silico. | Binding Energy: -7.86 | nih.gov |

These studies collectively demonstrate that the thiazole moiety is a versatile scaffold that can be tailored to interact with a range of enzyme active sites, acting as a critical pharmacophore for hydrogen bonding and other non-covalent interactions. niscair.res.inmdpi.com

Molecular Target Identification and Interaction Profiling in Chemical Biology

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For derivatives of 2-(4-methylthiazol-2-yl)ethanol, a combination of computational prediction and in vitro validation has been employed to pinpoint their cellular interactors.

The anti-inflammatory activity of certain thiazole-based thiazolidinones was linked to the COX-1 enzyme through a process that began with in silico prediction using Prediction of Activity Spectra for Substances (PASS) and molecular docking, followed by in vitro enzymatic assays. mdpi.com This approach successfully identified COX-1 as the primary molecular target, as the compounds showed significant inhibition of this enzyme but not COX-2 or lipoxygenase (LOX). mdpi.com

In the context of anticancer research, the B-cell lymphoma-2 (Bcl-2) family of proteins has been identified as a key molecular target for certain thiazole-containing compounds. nih.govresearchgate.net The Bcl-2 family plays a crucial role in regulating apoptosis, and its overexpression is a common feature in many cancers. nih.govresearchgate.net Novel indole-based compounds with a fused triazolo-thiazole scaffold were designed and evaluated as Bcl-2 inhibitors. A competitive ELISA assay confirmed that these compounds could interrupt the interaction between Bcl-2 and the pro-apoptotic protein Bim, validating Bcl-2 as a direct molecular target. nih.gov Similarly, other studies have suggested that thiazole derivatives can modulate kinase activity and inhibit Bcl-2 family proteins, highlighting the importance of this target class for thiazole-based drug discovery. researchgate.net

Studies on Apoptosis Induction Pathways and Cellular Mechanism of Action in in vitro models

Apoptosis, or programmed cell death, is a fundamental biological process, and its induction is a primary mechanism for many anticancer agents. mdpi.comfrontiersin.org Numerous studies have shown that compounds featuring the thiazole scaffold can trigger apoptosis in cancer cells through various cellular mechanisms, often involving the Bcl-2 family and the mitochondrial pathway. researchgate.netksbu.edu.trresearchgate.net

The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control mitochondrial outer membrane permeability (MOMP). nih.gov Thiazole derivatives have been shown to act as BH3-mimetics, which inhibit the anti-apoptotic Bcl-2 proteins. nih.govnih.gov This inhibition disrupts the balance, leading to the activation of pro-apoptotic members, MOMP, and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net

A study on 4-Methylthiazole (B1212942), a structurally related compound, demonstrated its efficacy in inducing apoptosis in HL-60 leukemia cells. ksbu.edu.trresearchgate.net The compound was found to cause a significant disruption of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway. ksbu.edu.trresearchgate.net This was accompanied by the activation of caspase-3 and the release of cytochrome c, classic hallmarks of apoptosis. researchgate.net Furthermore, treatment with 4-Methylthiazole led to an increase in reactive oxygen species (ROS) levels, suggesting that oxidative stress contributes to its cytotoxic effects. researchgate.net

Table 2: Apoptotic Effects of Thiazole Derivatives in In Vitro Cancer Models

| Compound/Derivative | Cell Line | Observed Effect | Mechanism Highlight | Reference |

|---|---|---|---|---|

| 4-Methylthiazole | HL-60 (Leukemia) | Increased early and late apoptosis. | Disruption of mitochondrial membrane potential, increased ROS. | ksbu.edu.trresearchgate.net |

| Triazolo-thiadiazole-indole hybrids | Bcl-2-expressing cancer cells | Selective growth inhibition. | Potent inhibition of Bcl-2-Bim interaction. | nih.gov |

| Thiazole derivative (Compound 4c) | MCF-7 (Breast Cancer) | Potent cytotoxic activity (IC₅₀ = 2.57 µM). | Inhibition of VEGFR-2, a kinase involved in cell survival. | researchgate.net |

| Benzothiazole derivative (BTD) | Colorectal Cancer Cells | Induction of apoptosis. | Mitochondrial-mediated intrinsic pathway. | frontiersin.org |

These findings illustrate that thiazole-containing molecules can effectively engage the cellular machinery of apoptosis, primarily by targeting the mitochondria and modulating the activity of the Bcl-2 protein family.

Structure-Mechanism Relationships for Observed Biochemical Activities

Understanding the relationship between a compound's chemical structure and its biological activity (SAR) is fundamental to medicinal chemistry. For thiazole derivatives, SAR studies have provided insights into how specific structural modifications influence their mechanistic actions.

In the development of Bcl-2 inhibitors, it was found that the specific aromatic substitutions on a fused triazolo-thiazole scaffold significantly impacted activity. nih.gov For example, the presence of two oxygen-containing pharmacophoric groups (dimethoxyphenyl) led to potent Bcl-2 inhibitory activity, suggesting that hydrogen bond acceptor features are crucial for binding to the BH3-binding groove of Bcl-2. nih.gov

Similarly, for the 5-methylthiazole-thiazolidinone conjugates targeting COX-1, SAR analysis revealed that both the nature and the position of the substituent on the benzene ring were critical for anti-inflammatory activity. mdpi.com The presence of a 3-Bromo substitution on the benzene ring resulted in the most potent COX-1 inhibition. mdpi.com

For 2-amino thiazole derivatives targeting metabolic enzymes, substitutions on the phenyl ring at the 4-position of the thiazole core determined the inhibitory potency and selectivity against different isoforms of carbonic anhydrase and cholinesterases. nih.gov For instance, a 4-chlorophenyl substituent yielded the best inhibitor for hCA I, while a 4-bromophenyl group was optimal for inhibiting hCA II and the cholinesterases. nih.gov This highlights how subtle electronic and steric changes can fine-tune the interaction with the enzyme's active site, thereby altering the mechanistic profile of the compound. The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic components, is also considered a factor in their ability to penetrate cell membranes and exert their biological effects. globalresearchonline.net

Future Research Directions and Unexplored Potential of 2 4 Methylthiazol 2 Yl Ethanol

Development of Novel and Efficient Synthetic Pathways

The classical synthesis of thiazoles, often achieved through the Hantzsch reaction involving α-haloketones and thioamides, provides a foundational approach. mdpi.comresearchgate.net However, future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to 2-(4-Methylthiazol-2-yl)ethanol and its derivatives.

Key areas for investigation include:

One-Pot Syntheses: Designing multi-component reactions that combine readily available starting materials to form the target molecule in a single step would significantly improve efficiency and reduce waste.

Catalytic Innovations: Exploring novel catalysts, such as transition metals or organocatalysts, could lower reaction temperatures and pressures, improve yields, and enhance selectivity, moving away from stoichiometric reagents.

Green Chemistry Approaches: The use of environmentally benign solvents (e.g., water, supercritical CO2) and energy sources (e.g., microwave irradiation, sonication) should be a central theme in developing new synthetic protocols. This aligns with the growing demand for sustainable chemical manufacturing.

Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters, leading to higher purity, easier scalability, and improved safety compared to traditional batch processes.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, improved purity. | Optimization of solvent and temperature parameters for the cyclocondensation step. |

| Catalytic C-H Activation | Direct functionalization of the thiazole (B1198619) ring, atom economy. | Development of selective catalysts for functionalizing the thiazole core before or after side-chain attachment. |

| Flow Chemistry | High throughput, enhanced safety, superior process control, ease of scale-up. | Design and optimization of a continuous flow reactor setup for the key bond-forming reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening for enzymes that can catalyze the formation of the thiazole ring or the modification of the ethanol (B145695) side chain. |

Exploration of Untapped Reactivity Profiles and Catalytic Applications

The bifunctional nature of this compound—possessing both a nucleophilic hydroxyl group and a thiazole ring capable of coordination—suggests a rich and largely unexplored reactivity profile.

Future research should focus on:

Side-Chain Modification: Systematically exploring reactions of the hydroxyl group, such as esterification, etherification, and oxidation, to create a library of new derivatives. These derivatives could then be screened for various biological or material applications.

Thiazole Ring as a Ligand: The nitrogen and sulfur atoms in the thiazole ring are excellent coordination sites for metal ions. Research into synthesizing organometallic complexes where this compound acts as a ligand could lead to novel catalysts for asymmetric synthesis or other important organic transformations.

Organocatalysis: Investigating the potential of the molecule and its derivatives to act as organocatalysts. The thiazolium salt, formed by N-alkylation, could be a precursor to N-heterocyclic carbenes (NHCs), which are powerful catalysts for a wide range of reactions.

Ring-Opening and Rearrangement Reactions: Studying the stability of the thiazole ring under various conditions (e.g., extreme pH, high temperature) could reveal novel rearrangement or ring-opening reactions, providing access to entirely new molecular scaffolds.

Advanced Computational Modeling for Predictive Research and Drug Design Scaffolds

Computational chemistry offers powerful tools to accelerate research and reduce experimental costs. nih.gov For this compound, computational modeling can guide synthetic efforts and predict the potential utility of its derivatives, particularly in medicinal chemistry, where the thiazole moiety is a well-established pharmacophore. mdpi.comnih.gov

Future computational studies should include:

Pharmacophore Modeling and Virtual Screening: Using the structure of this compound as a base, pharmacophore models can be developed to screen large virtual libraries for compounds with potential biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, focused library of derivatives and evaluating their biological activity, QSAR models can be built to predict the activity of yet-unsynthesized compounds, guiding the design of more potent molecules. nih.gov

Molecular Docking and Dynamics: These simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This provides insight into the mechanism of action at the molecular level. nih.govnih.gov

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives can help prioritize which compounds are most promising for further development as drug candidates.

Table 2: Application of Computational Methods in Drug Design

| Computational Method | Objective | Potential Application for this compound |

| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. | Identify potential protein targets; guide the design of derivatives with improved binding. |

| Molecular Dynamics (MD) Simulations | Simulate the movement of atoms and molecules over time. | Assess the stability of the ligand-receptor complex; understand conformational changes upon binding. |

| QSAR | Correlate chemical structure with biological activity. | Predict the biological activity of novel derivatives to prioritize synthesis. |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | Design new scaffolds that retain key interaction points for a specific target. |

Integration into Complex Chemical Systems, Nanotechnology, and Smart Materials

The functional groups on this compound make it an attractive building block for supramolecular chemistry and materials science. Its ability to be covalently linked into larger structures or to coordinate with metals opens doors for its use in advanced materials.

Promising research directions are:

Polymer Functionalization: The hydroxyl group provides a convenient handle for grafting the molecule onto polymer backbones, potentially imparting new properties such as improved thermal stability, metal-ion chelation, or antimicrobial activity.

Nanoparticle Surface Modification: Coating nanoparticles (e.g., gold, silica, iron oxide) with this compound or its derivatives could enhance their stability in biological media, or introduce specific functionalities for targeted delivery or sensing applications.

Metal-Organic Frameworks (MOFs): The molecule could be designed as a linker component in MOFs. The thiazole unit could be used for its structural role and its potential to interact with guest molecules, leading to new materials for gas storage, separation, or catalysis.

Smart Materials: Incorporating this molecule into hydrogels or polymers could create "smart" materials that respond to external stimuli. For example, the thiazole ring could bind to a specific metal ion, triggering a change in the material's color, shape, or conductivity. Research has shown that a similar thiazole compound can be grafted onto graphene oxide to create a material with high selectivity for adsorbing copper ions. chemicalbook.com

Role in Advanced Analytical Chemistry for Detection or Sensing Applications

The structural features of this compound suggest its potential as a core component in the development of new analytical tools. The thiazole heterocycle is known for its electronic properties and ability to interact with various species.

Future research should explore:

Chemosensor Development: Derivatives of this compound could be designed as chemosensors for detecting specific analytes. By attaching a fluorophore or chromophore, the binding of a target analyte (e.g., a heavy metal ion) to the thiazole ring could produce a measurable optical signal (color change or fluorescence). chemicalbook.com

Electrochemical Sensors: The molecule could be immobilized on an electrode surface to create a modified electrode for the electrochemical detection of target species. The redox properties of the thiazole or its metal complexes could be exploited for this purpose.

Biomarker Detection: Given that related thiazole compounds are metabolites of certain bacteria, future work could investigate if this compound or its metabolites could serve as specific biomarkers for diseases, enabling the development of new diagnostic assays. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methylthiazol-2-yl)ethanol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing thiazole precursors (e.g., 2-amino-4-methylthiazole) with ethanol-based reagents in the presence of acetic acid as a catalyst can yield the target compound. Reaction optimization involves adjusting solvent polarity (e.g., absolute ethanol), temperature (reflux conditions), and catalyst concentration to improve yield .

- Characterization : Confirm structural integrity using / NMR (e.g., δ 4.75 ppm for methylene groups) and mass spectrometry (MS) for molecular ion verification .

Q. How can researchers validate the purity and stability of this compound during storage?

- Methodology :

- Purity Analysis : Use HPLC with UV detection (λ ~254 nm) and compare retention times against certified standards.

- Stability Testing : Conduct accelerated degradation studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) over 1–6 months. Monitor degradation via TLC or GC-MS .

- Storage Recommendations : Store in inert atmospheres (argon/nitrogen) at 4°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. What strategies are effective for designing this compound derivatives with enhanced antimicrobial activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the thiazole C-5 position to enhance membrane permeability. For example, fluorinated analogs in showed improved antifungal activity .

- Biological Assays : Evaluate minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution assays .

- Computational Support : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like cytochrome P450 or fungal lanosterol demethylase .

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodology :

- Comparative Meta-Analysis : Systematically compare assay conditions (e.g., pH, inoculum size) across studies. For instance, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility .

- Structural Elucidation : Use X-ray crystallography (via SHELX programs) to confirm stereochemistry and identify polymorphic forms that may influence bioactivity .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound derivatives?

- Methodology :

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Tools such as MOE or Schrödinger’s QikProp can predict absorption/distribution .

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast toxicity (e.g., hepatotoxicity) and metabolic stability (CYP450 interactions) .

- Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.